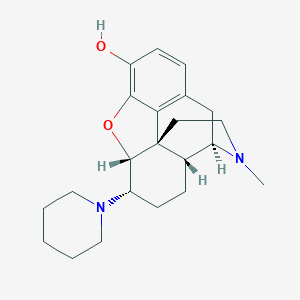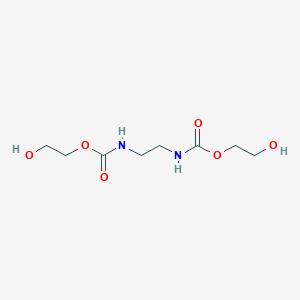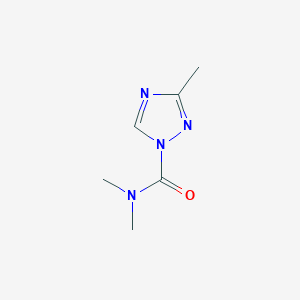
6,7-二甲氧基-1-四氢萘酮
描述
6,7-Dimethoxy-1-tetralone is an organic compound with the molecular formula C12H14O3. It is a derivative of tetralone, characterized by the presence of two methoxy groups at the 6th and 7th positions of the tetralone ring. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various biologically active molecules.
科学研究应用
6,7-Dimethoxy-1-tetralone is used in various scientific research applications, including:
Synthesis of Biologically Active Molecules: It serves as a precursor to quinolines with dopaminergic activity, naphthols with anti-inflammatory activity, and benzophenanthridine alkaloids with antitumor activity.
Pharmaceutical Research: It is used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of bacterial enzymes.
作用机制
Target of Action
It has been used as a precursor in the synthesis of various compounds with known targets .
Mode of Action
It has been used in the synthesis of quinolines with dopaminergic activity, naphthols with anti-inflammatory activity, and benzophenanthridine alkaloids with antitumor activity . This suggests that the compound may interact with its targets to modulate these biological activities.
Biochemical Pathways
Given its use in the synthesis of compounds with dopaminergic, anti-inflammatory, and antitumor activities , it may be involved in pathways related to these biological processes.
Result of Action
Its use in the synthesis of compounds with dopaminergic, anti-inflammatory, and antitumor activities suggests that it may have potential effects in these areas .
Action Environment
Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling the compound , suggesting that these factors may influence its stability and efficacy.
生化分析
Biochemical Properties
It is known to react with 2-amino-4,5-dimethoxyacetophenone to form 5,6-dihydro-2,3,9,10-tetramethoxybenz . This suggests that it can interact with certain enzymes and proteins, although the specific nature of these interactions is not currently known.
Cellular Effects
The cellular effects of 6,7-Dimethoxy-1-tetralone are not well-studied. It has been used as a precursor to compounds with known cellular effects. For example, it can be used to synthesize quinolines with dopaminergic activity, which can influence cell signaling pathways . It can also be used to synthesize naphthols with anti-inflammatory activity, which can impact cellular metabolism .
Molecular Mechanism
It is known to undergo bromination to form 2-bromotetralones , suggesting that it can interact with bromine atoms at the molecular level. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently known.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1-tetralone typically involves the following steps:
Friedel-Crafts Acylation: Anisole is reacted with succinic anhydride in the presence of aluminum chloride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Reduction: The resulting compound is then reduced to 4-(4-methoxyphenyl)butanoic acid.
Cyclization: The reduced product undergoes cyclization in the presence of methanesulfonic acid to yield 6,7-Dimethoxy-1-tetralone.
Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed for the production of 6,7-Dimethoxy-1-tetralone. This method offers several advantages, including reduced reaction time, improved reaction efficiency, and better control over reaction conditions .
化学反应分析
6,7-Dimethoxy-1-tetralone undergoes various chemical reactions, including:
Bromination: It reacts with bromine to form 2-bromotetralones.
Condensation: It reacts with 2-amino-4,5-dimethoxyacetophenone to form 5,6-dihydro-2,3,9,10-tetramethoxybenz[c]acridine.
Common Reagents and Conditions:
Bromination: Bromine in an organic solvent.
Condensation: 2-amino-4,5-dimethoxyacetophenone in the presence of a suitable catalyst.
Major Products:
Bromination: 2-bromotetralones.
Condensation: 5,6-dihydro-2,3,9,10-tetramethoxybenz[c]acridine.
相似化合物的比较
6,7-Dimethoxy-1-tetralone can be compared with other similar compounds, such as:
- 6-Methoxy-1-tetralone
- 5-Methoxy-1-tetralone
- 7-Methoxy-1-tetralone
- 2-Methyl-1-tetralone
Uniqueness: The presence of two methoxy groups at the 6th and 7th positions distinguishes 6,7-Dimethoxy-1-tetralone from its analogs. This unique substitution pattern imparts specific chemical reactivity and biological activity to the compound .
属性
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNJHKOXXBIJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295810 | |
| Record name | 6,7-Dimethoxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13575-75-2 | |
| Record name | 3,4-Dihydro-6,7-dimethoxy-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13575-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6,7-dimethoxy-1(2H)-naphthalenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013575752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13575-75-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dimethoxy-1-tetralone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDRO-6,7-DIMETHOXY-1(2H)-NAPHTHALENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5A3S85SQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6,7-Dimethoxy-1-tetralone in organic synthesis?
A: 6,7-Dimethoxy-1-tetralone serves as a crucial building block in synthesizing complex organic molecules, particularly benzo[c]phenanthridine alkaloids []. These alkaloids exhibit diverse biological activities and are of significant interest in medicinal chemistry.
Q2: How is 6,7-Dimethoxy-1-tetralone typically incorporated into the synthesis of target molecules?
A: The Rodionov-Suvorov scheme utilizes 6,7-Dimethoxy-1-tetralone derivatives, specifically 3,3-diethoxycarbonyl-2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-tetralone, as a key intermediate []. This compound acts as an ACD synthon, enabling the construction of the benzo[c]phenanthridine core structure.
Q3: Are there alternative synthetic routes to access 6,7-Dimethoxy-1-tetralone derivatives besides the Rodionov-Suvorov scheme?
A: Yes, Gensler's route offers an alternative approach to synthesizing specific 6,7-Dimethoxy-1-tetralone derivatives, such as 3-carboxy-4-(p-tolyl)-6,7-dimethoxy-1-tetralone and its analogs []. This method has proven effective in producing intermediates for synthesizing β-apopicropodophyllin analogs, which exhibit antimitotic activity.
Q4: What types of reactions can be performed on the exomethylene group present in some 6,7-Dimethoxy-1-tetralone derivatives?
A: Research indicates that the exomethylene group in compounds like 3-carboxy-2-methylene-4-(3′,4′,5′-trimethoxyphenyl)-6,7-dimethoxy-1-tetralone can undergo various addition reactions []. This reactivity allows for further structural diversification and tailoring of the molecule's properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)
